molecular formula C25H25N3OS B12212879 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12212879
M. Wt: 415.6 g/mol
InChI Key: TWUVSUUFFLOJQA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone reflects its polycyclic architecture and substituent arrangement. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with numbering beginning at the pyrazole nitrogen. The "1,5-a" notation indicates the fusion between the pyrazole’s N1-C5 bond and the pyrimidine’s C6-N7 bond.

Substituents are assigned based on their positions:

  • 5-tert-butyl : A bulky tertiary butyl group at position 5 of the pyrimidine ring, enhancing steric stability.
  • 2-methyl : A methyl group at position 2 of the pyrazole ring, influencing electronic properties.
  • 3-phenyl : A phenyl group at position 3, contributing to aromatic interactions.
  • 7-sulfanyl : A sulfur-containing group at position 7, linked to the ethanone moiety via a thioether bond.

The ethanone group (1-phenylethanone) attaches to the sulfanyl group, forming a ketone-functionalized side chain. This structural motif is corroborated by analogous compounds in PubChem entries, such as CID 3722991 and CID 665720, which share the pyrazolo[1,5-a]pyrimidine scaffold with tert-butyl and phenyl substituents.

Table 1: Key Structural Features

Feature Position Role
Pyrazolo[1,5-a]pyrimidine Core Bicyclic aromatic system
tert-Butyl 5 Steric stabilization
Methyl 2 Electronic modulation
Phenyl 3 π-π interactions
Sulfanyl 7 Thioether linkage
Ethanone Side chain Ketone functionality

Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives have been pivotal in drug discovery since the 1980s, with applications spanning sedatives, antivirals, and kinase inhibitors. Early innovations include zaleplon and indiplon , non-benzodiazepine sedatives targeting GABA~A~ receptors, which demonstrated the scaffold’s capacity for central nervous system modulation. The pyrimidine ring’s reduction to tetrahydropyrazolo[1,5-a]pyrimidines further expanded conformational diversity, enabling tailored interactions with biological targets.

Recent advances highlight derivatives like dinaciclib (CDK inhibitor) and anagliptin (DPP-4 inhibitor), underscoring the scaffold’s versatility. The introduction of sulfanyl and ethanone groups, as seen in the subject compound, aligns with modern strategies to enhance solubility and target affinity. For instance, CID 3722991 incorporates a sulfanyl-acetamide side chain, demonstrating improved binding to kinase domains.

Significance of Sulfanyl and Ethanone Functional Groups

The sulfanyl group (–S–) in position 7 serves dual roles:

  • Electron Modulation : The sulfur atom’s polarizability stabilizes charge distribution within the pyrimidine ring, potentially enhancing interactions with electrophilic enzyme pockets.
  • Conformational Flexibility : The thioether linkage permits rotation, enabling adaptive binding to dynamic protein surfaces.

The ethanone moiety (–COCH~2~–) contributes to:

  • Hydrogen Bonding : The ketone oxygen acts as a hydrogen bond acceptor, critical for engaging residues in enzymatic active sites.
  • Metabolic Stability : The acetyl group resists oxidative degradation, prolonging half-life compared to ester or amide analogues.

In compounds like CID 665720, similar functional groups have been shown to enhance pharmacokinetic profiles, suggesting analogous benefits for the subject molecule. The synergy between the sulfanyl bridge and ethanone tail may optimize bioavailability and target engagement, positioning this derivative for potential therapeutic applications.

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C25H25N3OS/c1-17-23(19-13-9-6-10-14-19)24-26-21(25(2,3)4)15-22(28(24)27-17)30-16-20(29)18-11-7-5-8-12-18/h5-15H,16H2,1-4H3

InChI Key

TWUVSUUFFLOJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone typically involves multi-step reactions starting from commercially available precursors. The final step often includes the addition of the sulfanyl and phenylethanone groups under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substitutent Effects

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Core Structure R1 (Position 5) R2 (Position 2) R3 (Position 3) Functional Group (Position 7)
Target Compound Pyrazolo[1,5-a]pyrimidine Tert-butyl Methyl Phenyl Sulfanyl-phenylethanone
MK71 (Pyrazolopyrimidinone) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl)phenyl p-Tolyl Ketone (O)
Triazolopyrimidine Derivatives Triazolo[1,5-a]pyrimidine Methyl Oxygen-containing acetylhydrazones
  • Core Modifications: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from the triazolopyrimidine in , which replaces one nitrogen atom in the fused ring system. MK71 () shares the pyrazolo[1,5-a]pyrimidine scaffold but introduces a ketone at position 7 instead of a sulfanyl group, which may reduce redox reactivity compared to the thioether linkage in the target compound .
  • Contrasts with the trifluoromethyl groups in MK71, which increase lipophilicity and electron-withdrawing effects . Sulfanyl-phenylethanone (Position 7): The sulfur atom may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the acetylhydrazone oxygen in compounds, which likely enhance polar interactions .

Physicochemical Properties

  • Solubility : The tert-butyl and phenyl groups in the target compound likely reduce aqueous solubility compared to the trifluoromethyl groups in MK71, which balance lipophilicity and polarity .
  • Stability : The sulfanyl group may confer susceptibility to oxidation, whereas the ketone in MK71 is more stable under physiological conditions .

Biological Activity

The compound 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone (referred to as Compound A ) is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of Compound A, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.

Chemical Structure and Properties

Compound A is characterized by a complex molecular structure featuring a pyrazolo[1,5-a]pyrimidine core. The molecular formula is C20H25N4OSC_{20}H_{25}N_4OS, with a molecular weight of approximately 373.5 g/mol. The structure includes a tert-butyl group, a phenyl group, and a sulfanyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H25N4OS
Molecular Weight373.5 g/mol
IUPAC Name2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
InChI KeyKFBXYKNBSOBEJK-UHFFFAOYSA-N

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling. The compound's mechanism likely involves:

  • Enzyme Inhibition : Binding to the active site of COX enzymes, reducing prostaglandin synthesis.
  • Cell Signaling Modulation : Altering pathways related to cell survival and apoptosis in cancer cells.

Anti-inflammatory Effects

Recent research has demonstrated that Compound A exhibits significant anti-inflammatory properties. In vitro assays showed that it potently inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)
Compound A0.04 ± 0.02
Celecoxib0.04 ± 0.01

In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of Compound A resulted in a marked reduction in edema compared to control groups.

Anticancer Activity

Compound A has also been evaluated for its anticancer potential. Studies involving various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that the compound induces apoptosis and inhibits cell proliferation significantly.

Case studies have shown:

  • MCF-7 Cell Line : Treatment with Compound A led to a decrease in cell viability by approximately 60% at concentrations above 10 µM.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of Compound A:

  • Study on Inflammatory Models : In a study involving rats with induced inflammation, Compound A was administered at varying doses (10 mg/kg and 20 mg/kg). Results showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that Compound A not only inhibited growth but also enhanced the effects of existing chemotherapeutic agents when used in combination therapies.

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